![molecular formula C16H19N3O2 B2508806 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one CAS No. 2097893-84-8](/img/structure/B2508806.png)
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one
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Overview
Description
The compound "1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Quinoxalines and their derivatives have been extensively studied due to their pharmacological properties, including antitumor activities as seen in the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. A one-pot, three-component methodology has been developed for the synthesis of pyrrolo/indolo[1,2-a]quinoxalines, which involves a domino approach that includes spirocyclic ring opening . Another synthesis route involves the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline derivatives . Additionally, a palladium-catalyzed cross-coupling reaction and cyclization process have been utilized to construct the pyrrole ring, leading to the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure analysis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one revealed the presence of two different conformers in the crystal, which differ in the arrangement of the C=O group to the plane of the molecule . Similarly, the structure of a substituted pyrrolo[1,2-a]quinoxaline compound was characterized using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. The three-component reaction involving o-phenylenediamines, 2-alkoxy-2,3-dihydrofurans, and ketones leads to the formation of pyrrolo[1,2-a]quinoxalines. This reaction proceeds via a condensation reaction followed by an intramolecular Mannich-type reaction . The tautomeric preferences of quinoxaline derivatives, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, have been studied using DFT calculations, revealing the stability of different tautomers in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can lead to variations in properties such as solubility, melting point, and reactivity. The analysis of the crystal structure and the presence of intramolecular hydrogen bonds can provide insights into the stability and reactivity of these compounds . Additionally, the solvent used in the synthesis can affect the yield and purity of the quinoxaline derivatives .
Scientific Research Applications
Synthetic Applications
Quinoxaline derivatives are synthesized through various innovative methodologies, offering potential for the development of new compounds with diverse biological and chemical properties. For instance, a study highlights the synthesis of pyrrole derivatives through a novel, one-pot, and efficient process, demonstrating the versatility of quinoxaline compounds in synthetic chemistry (Azizian et al., 2005). Another study introduces a method for the synthesis of substituted 8,9,10,11-Tetrahydroindolo[1,2-a]Quinoxalin-6(5H)-Ones, indicating the potential for creating complex molecules with quinoxaline as a core structure (Mamedov et al., 2017).
Materials Science Applications
Quinoxaline derivatives also find applications in materials science, such as corrosion inhibitors. A study evaluating quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium showcases their utility beyond pharmacology, emphasizing their role in industrial applications (Olasunkanmi et al., 2016).
Pharmacological Research
While excluding direct applications in drug use and its side effects, it's worth noting that the structural frameworks based on quinoxaline, such as those studied for their anti-leukemic activity, underscore the significance of these compounds in designing potential therapeutic agents (Guillon et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is phosphodiesterase 10A (PDE10) . PDE10 is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic nucleotides .
Mode of Action
This compound acts as a potent and selective inhibitor of PDE10 . By inhibiting PDE10, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in the modulation of the signaling pathways that are regulated by these cyclic nucleotides .
Biochemical Pathways
The inhibition of PDE10 by this compound can affect various biochemical pathways. For instance, it can enhance basic auditory information processing in rats . Additionally, it has been found to suppress the growth of human non-small cell lung cancer (NSCLC) cell lines .
Pharmacokinetics
Similar compounds with a pyrrolidine ring have been found to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of PDE10 by this compound can lead to various molecular and cellular effects. For example, it has been found to suppress tumor cell growth . It can also reverse the RO-4-1284-induced sedation and catalepsy .
properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-16(20)19-9-8-12(11-19)21-15-10-17-13-6-3-4-7-14(13)18-15/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJDEBGTUXEJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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